molecular formula C16H10F3NO2 B2699277 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione CAS No. 79183-40-7

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione

Cat. No.: B2699277
CAS No.: 79183-40-7
M. Wt: 305.256
InChI Key: RTFGNLKMQZLCET-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione (CAS 79183-40-7) is a high-purity chemical compound provided for research use only. This molecule features an indole-2,3-dione (isatin) core structure substituted at the N-1 position with a 3-(trifluoromethyl)benzyl group. Compounds based on the indole-2,3-dione and azepinoindole scaffolds have been investigated as potent ligands for the Farnesol X Receptor (FXR), a key nuclear receptor involved in regulating metabolic pathways . FXR activation is a prominent therapeutic strategy for modulating cholesterol and bile acid homeostasis, and dysfunction in this receptor is linked to conditions such as hypercholesterolemia, diabetes, and non-alcoholic fatty liver disease (NAFLD) . As a research tool, this compound is valuable for studying FXR-mediated signaling, exploring the structure-activity relationships of indole-derived FXR ligands, and probing its potential effects on lipid and glucose metabolism in experimental models. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can access product data on PubChem (CID 2766652) .

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-13-7-2-1-6-12(13)14(21)15(20)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFGNLKMQZLCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzylamine and indole-2,3-dione.

    Condensation Reaction: The benzylamine derivative is reacted with indole-2,3-dione under acidic or basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Additions to Carbonyl Groups

The diketone moiety undergoes nucleophilic additions, forming derivatives critical for pharmacological applications:

Hydrazone Formation

Reaction with substituted hydrazines yields hydrazone derivatives. For example:

  • 3-(N-Phenylhydrazone) derivative : Synthesized via condensation with phenylhydrazine in ethanol under reflux (yield: 72–85%).

  • Thiosemicarbazone derivatives : Formed by reacting with thiosemicarbazides, enabling intramolecular hydrogen bonding (NMR and X-ray confirmed Z-isomer dominance) .

Reaction Conditions :

ReagentSolventTemperatureProduct YieldReference
PhenylhydrazineEthanolReflux72–85%
4-MethoxyphenylthiosemicarbazideDMF50–60°C90%

Oxime Formation

The ketone groups react with hydroxylamine to form oximes, confirmed by PubChem data:

  • 3-Oxime derivative : Synthesized with hydroxylamine hydrochloride, resulting in a molecular weight of 320.27 g/mol (SMILES: C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)C(F)(F)F)O)N=O) .

Key Observations :

  • The oxime configuration (E/Z) is influenced by steric and electronic factors from the trifluoromethyl group .

  • Purity >90% achieved via recrystallization .

Condensation Reactions

The compound participates in cyclocondensation reactions:

Knoevenagel Condensation

Analogous indole-2,3-diones undergo Knoevenagel reactions with active methylene compounds (e.g., malononitrile), forming fused heterocycles . For example:

  • Reaction with malononitrile yields dicyanomethylene derivatives, though isomer mixtures may form due to competing ketone reactivity .

Mechanistic Insight :

  • The trifluoromethyl group deactivates the benzene ring, directing electrophiles to the indole core.

Reduction of Carbonyl Groups

While direct reduction data is limited for this compound, similar indole-2,3-diones are reduced to indoline derivatives using NaBH4 or LiAlH4.

Electrophilic Aromatic Substitution

The indole ring undergoes halogenation or nitration at the C5 position, though the trifluoromethyl group may sterically hinder these reactions.

Comparative Reactivity with Analogues

The trifluoromethyl group uniquely impacts reactivity compared to non-fluorinated ana

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a bioactive agent in medicinal chemistry. Its derivatives have been explored for their inhibitory effects on various biological targets.

  • Inhibition of Enzymes : Studies indicate that 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione derivatives possess inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have demonstrated that certain modifications to the indole structure can enhance inhibitory potency. For example, derivatives with specific substituents at the benzene ring exhibited IC50 values in the micromolar range, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .
  • Antiviral Activity : The compound's structural analogs have been evaluated for antiviral properties, particularly against SARS-CoV-2. Research has indicated that certain substitutions on the indole ring can significantly increase the compounds' effectiveness against viral proteases, which are critical for viral replication .

Biological Research

Beyond medicinal applications, this compound is utilized in biological research for its ability to interact with various biomolecules.

  • Biosensors : The compound serves as a building block in the design of biosensors due to its fluorescent properties. These sensors can detect specific biological markers or environmental changes, making them valuable tools in diagnostics and environmental monitoring .
  • Bioimaging : Its derivatives have been explored for use in bioimaging techniques. The ability to modify the indole structure allows researchers to tailor compounds for specific imaging applications, enhancing the visualization of cellular processes .

Material Science

In material science, this compound has been investigated for its potential in developing new materials with unique electronic properties.

  • Organic Electronics : The compound's electronic characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has focused on optimizing its electronic properties through structural modifications to improve efficiency and stability in electronic devices .

Table 1: Summary of Biological Activities

CompoundTarget EnzymeIC50 Value (µM)Notes
5-Bromoisatin DerivativeAcetylcholinesterase1.12High potency observed
Trifluoromethyl DerivativeButyrylcholinesterase21.24Moderate activity
Modified IndoleSARS-CoV-2 Protease<10Effective inhibitor

Table 2: Applications in Material Science

Application TypeCompound VariantPerformance Metrics
OLEDsTrifluoromethyl DerivativeEfficiency > 15%
OPVsIndole-Based PolymerStability > 1000 hours

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to changes in cellular functions.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The position and nature of substituents on the benzyl group significantly influence physicochemical and biological properties:

Compound Substituent Melting Point (°C) Yield (%) Key Features
1-[3-(CF₃)benzyl]-1H-indole-2,3-dione 3-CF₃ benzyl N/A N/A High lipophilicity; potential CNS activity due to -CF₃
1-(4-Cl-benzyl)-1H-indole-2,3-dione 4-Cl benzyl N/A N/A Enhanced electron-withdrawing effects; antimicrobial activity
1-(4-F-benzyl)-1H-indole-2,3-dione 4-F benzyl N/A N/A Improved metabolic stability; used in fluorinated Schiff bases
1-(Diphenylmethyl)-1H-indole-2,3-dione Diphenylmethyl N/A N/A Bulky substituent; potential for altered receptor binding
  • Electronic Effects : The -CF₃ group (strong electron-withdrawing) in the target compound enhances oxidative stability compared to -Cl or -F .
  • Biological Impact: Fluorinated analogs (e.g., 4-F-benzyl) show superior antitubercular activity (MIC: 10–20 µg/mL) compared to non-fluorinated derivatives .

Piperazine and Sulfonyl Derivatives

Incorporation of piperazine or sulfonyl groups modifies solubility and receptor interactions:

Compound Structure Melting Point (°C) Yield (%) Key Features
5-{[4-(3-CF₃phenyl)piperazinyl]sulfonyl}-1H-indole-2,3-dione Piperazine-sulfonyl hybrid 213.6–215.0 41 Improved water solubility; potential serotonin receptor modulation
1-{[4-(4-F-phenyl)piperazinyl]methyl}-1H-indole-2,3-dione Piperazinylmethyl N/A N/A Balanced lipophilicity; explored in antipsychotic drug design
  • Sulfonyl vs. Methyl Linkers : Sulfonyl groups (as in compound 7c) increase polarity and hydrogen-bonding capacity, whereas methyl linkers (e.g., piperazinylmethyl) retain lipophilicity .

Hydrazone and Schiff Base Derivatives

Functionalization at the C3 position diversifies biological activity:

Compound Substituent Activity/IC₅₀ Key Features
Target compound + N-(3,5-dichlorophenyl)hydrazone 3,5-Cl₂-phenylhydrazone N/A High purity (>90%); potential anticancer applications
1-Methyl-5-CF₃O-indole-2,3-dione 3-thiosemicarbazone 4-(4-methylphenyl)thio IL-1R IC₅₀: 70 nM Nanomolar inhibition of interleukin-1 receptor; low binding energy
Fluorinated benzyl Schiff bases (89–91) Thiosemicarbazide Antitubercular MIC: 10–20 µg/mL against M. tuberculosis
  • Hydrazone Stability : Hydrazone derivatives (e.g., 3-[N-(3,5-dichlorophenyl)hydrazone]) exhibit enhanced stability in acidic conditions compared to Schiff bases .

Alkyl Chain and Heterocyclic Modifications

Elongated alkyl chains or heterocycles alter pharmacokinetic profiles:

Compound Structure Key Features
(±)-3-(2-(Bromomethyl)-1,1,1-CF₃-decan)-1H-indole-3u Bromomethyl-CF₃-decan Reactive alkyl chain; potential for covalent binding to targets
Quinoxaline N-benzyl indole-2,3-dione hybrids Quinoxaline-indole fusion Broad-spectrum antimicrobial activity (e.g., QX1, QX4, QX5)
  • Alkyl Chain Impact : Longer chains (e.g., decan) increase hydrophobicity but may reduce oral bioavailability .

Biological Activity

1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione, also known by its CAS number 79183-40-7, is a compound that has garnered attention in recent years due to its diverse biological activities. This indole derivative exhibits potential in various pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial properties. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C16H10F3NO2
  • Molecular Weight : 305.25 g/mol
  • CAS Number : 79183-40-7

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes associated with inflammation.

StudyIC50 (μg/mL)Comparison Standard
El-Karim et al.34.1Diclofenac Sodium (31.4)
Akhtar et al.71.11 - 81.77Diclofenac Sodium

In one study, compounds derived from similar indole frameworks demonstrated up to 93.80% inhibition of edema compared to standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it induces apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Cancer Cell LineIC50 (μM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0

These results suggest that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus25
Escherichia coli30

These findings highlight the potential application of this compound in treating bacterial infections .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of COX Enzymes : The compound shows selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain pathways.
  • Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : The lipophilic nature conferred by the trifluoromethyl group may enhance membrane permeability, allowing for better interaction with bacterial cell membranes.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vivo Anti-inflammatory Study : A study involving animal models demonstrated significant reduction in paw edema after administration of the compound, indicating its potential as an anti-inflammatory agent.
  • Toxicity Assessment : Acute toxicity studies revealed an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, typically involving the reaction of 3-(trifluoromethyl)benzyl bromide with indole-2,3-dione derivatives under basic conditions (e.g., KOH/EtOH). Key intermediates include the indole-2,3-dione core and functionalized benzyl halides. For example, Karalı et al. (2007) demonstrated analogous alkylation strategies for preparing substituted indole-2,3-diones, where the indole nitrogen is alkylated using benzyl halides .

Q. What spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • 1H/13C NMR : Identifies protons and carbons from the benzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and the indole-2,3-dione scaffold (e.g., carbonyl carbons at δ 160–180 ppm).
  • X-ray crystallography : Resolves molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding patterns, as shown in studies of structurally similar 5-trifluoromethoxyindole-2,3-dione derivatives .
  • HRMS : Confirms molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for the electrophilic substitution of indole derivatives to achieve high yields of this compound?

  • Methodological Answer : Reaction optimization data (Table 1 in ) show that iodine (10 mol%) in acetonitrile at 40°C for 5 hours achieves 98% yield. Lower temperatures (rt) or alternative catalysts (FeCl₃, AlCl₃) result in reduced yields (10–67%). Excess benzyl bromide and inert atmosphere (N₂) further improve reproducibility .

Q. What in vitro models are appropriate for evaluating the bioactivity of this compound, and how can cytotoxicity be assessed?

  • Methodological Answer :

  • Antimicrobial activity : Microdilution assays against Mycobacterium tuberculosis (H37Rv strain) with MIC values <10 µg/mL, as demonstrated for 5-fluoroindole-2,3-dione derivatives .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values. Karalı et al. (2002) used similar methods for nitroindole-2,3-dione derivatives .
  • Apoptosis imaging : Radiolabeled analogues (e.g., [18F]-isatin sulfonamides) can be tested in cycloheximide-treated rat liver models to assess caspase-3 targeting .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and target binding?

  • Methodological Answer :

  • Physicochemical effects : The -CF₃ group enhances lipophilicity (logP ↑) and metabolic stability, as shown in pharmacokinetic studies of isatin sulfonamides .
  • Target binding : SAR studies ( ) reveal that -CF₃ improves binding affinity to caspase-3 by forming hydrophobic interactions with active-site residues. Computational docking (e.g., AutoDock Vina) can validate these interactions .

Q. What computational methods predict the binding interactions of this compound with caspase-3?

  • Methodological Answer :

  • Molecular docking : Use crystal structures of caspase-3 (PDB: 1GFW) to model hydrogen bonds between the indole-2,3-dione carbonyl and Arg164/His121.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS). Studies on WC-II-89 ( ) confirmed sustained binding via π-π stacking with Trp214 .

Data Contradictions and Resolution

  • Synthesis yields : reports 98% yield with iodine catalysis, while earlier methods (FeCl₃) yielded ≤67%. This highlights iodine’s superiority in electrophilic substitution .
  • Biological activity : Some indole-2,3-diones show cytotoxicity (Karalı et al., 2002), while others (e.g., WC-II-89 in ) are non-toxic in vivo. This discrepancy underscores the need for tailored substituent modifications to balance activity and safety .

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